(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Analytical Chemistry Pharmaceutical Quality Control Chiral Purity

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS 148857-42-5) is a chiral phthalimide derivative widely used as a synthetic intermediate for enantiopure pharmaceuticals such as the anticoagulant rivaroxaban and as a reference standard for impurity profiling. It is characterized by a single (S)-configured stereocenter, molecular formula C11H10ClNO3, and a molecular weight of 239.66 g/mol.

Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
CAS No. 148857-42-5
Cat. No. B057098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
CAS148857-42-5
Synonyms(S)-2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
Molecular FormulaC11H10ClNO3
Molecular Weight239.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O
InChIInChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1
InChIKeyKBRVYEPWGIQEOF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS 148857-42-5): Chiral Building Block and Rivaroxaban Impurity Standard


(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS 148857-42-5) is a chiral phthalimide derivative widely used as a synthetic intermediate for enantiopure pharmaceuticals such as the anticoagulant rivaroxaban and as a reference standard for impurity profiling [1]. It is characterized by a single (S)-configured stereocenter, molecular formula C11H10ClNO3, and a molecular weight of 239.66 g/mol [2]. The compound is supplied at purities ranging from 95% to >99% and is soluble in chloroform and methanol .

Critical Procurement Considerations: Why Unspecified or Racemic Analogs Cannot Replace (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione


Generic substitution of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione with racemic or structurally similar phthalimides (e.g., N-(2,3-epoxypropyl)phthalimide or the (R)-enantiomer) is scientifically unsound. The (S)-configuration is essential for downstream stereochemical control in the synthesis of chiral APIs such as rivaroxaban; the opposite enantiomer would lead to an incorrect stereochemical outcome and potential regulatory failure. Additionally, the chlorine substituent enables nucleophilic displacement reactions that are not possible with the epoxy analog . This compound is specifically required as a defined impurity reference standard for rivaroxaban analytical methods; any substitute would invalidate method validation [1].

Quantitative Evidence Guide: Selecting (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS 148857-42-5) Based on Measurable Performance Parameters


Analytical Purity: Comparative HPLC Analysis

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is commercially available with a guaranteed minimum HPLC purity of >95%, and in some cases >99% . In contrast, the racemic mixture or the (R)-enantiomer often lacks this level of defined purity or may contain undetermined enantiomeric impurities. This level of purity is critical for its use as a reference standard in rivaroxaban impurity profiling, where quantitation limits are typically below 0.1% [1].

Analytical Chemistry Pharmaceutical Quality Control Chiral Purity

Stereochemical Identity: Confirmed (S)-Configuration for Downstream Chirality Control

The compound is unambiguously designated as the (S)-enantiomer (CAS 148857-42-5) with a defined stereocenter at the hydroxy-bearing carbon [1]. This is in direct contrast to the (R)-enantiomer (CAS 148857-44-7) and the racemate (CAS 19667-37-9). The (S)-configuration is required for the synthesis of rivaroxaban and other (S)-configured beta-blockers; the (R)-enantiomer would lead to the incorrect stereochemical outcome and potentially inactive or toxic compounds [2].

Chiral Synthesis Pharmaceutical Intermediates Asymmetric Synthesis

Application-Specific Purity: Reference Standard Grade for Rivaroxaban Impurity Analysis

As Rivaroxaban Impurity 99, (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, validation, and quality control [1]. This level of documentation is not typically available for generic research-grade material. The compound is used as a reference standard to quantify this specific impurity in rivaroxaban drug substance and product, with acceptance criteria often set at ≤0.15% .

Pharmaceutical Analysis Reference Standards Regulatory Compliance

Optimal Application Scenarios for (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (CAS 148857-42-5) in Pharmaceutical R&D and QC


Rivaroxaban Impurity Profiling and Method Validation

This compound is utilized as a reference standard (Rivaroxaban Impurity 99) for the development and validation of HPLC methods to quantify process-related impurities in rivaroxaban API and finished dosage forms. It is essential for establishing system suitability, determining relative response factors, and meeting ICH Q3A/B impurity thresholds [1].

Synthesis of Enantiopure Pharmaceutical Intermediates

As a chiral building block, it serves as a precursor to (S)-glycidyl phthalimide, a key intermediate in the synthesis of rivaroxaban and other chiral drugs. The compound's (S)-configuration ensures the correct stereochemistry in the final API [2].

Chiral Pool Synthesis of Beta-Blockers

The compound is employed in the synthesis of (S)-configured beta-blockers, where the stereocenter is critical for receptor binding and therapeutic activity. It provides a straightforward route to introduce the desired chirality without costly resolution steps [3].

Biocatalyst Development and Screening

It has been used to prepare whole-cell biocatalysts (e.g., Diplogelasinospora grovesii IMI 171018) for stereoselective reduction of ketones, enabling the production of chiral alcohols with high enantiomeric excess .

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